molecular formula C13H24N2O3S B2799334 tert-butyl7-[imino(methyl)oxo-lambda6-sulfanyl]-5-azaspiro[3.4]octane-5-carboxylate CAS No. 2503208-17-9

tert-butyl7-[imino(methyl)oxo-lambda6-sulfanyl]-5-azaspiro[3.4]octane-5-carboxylate

Cat. No.: B2799334
CAS No.: 2503208-17-9
M. Wt: 288.41
InChI Key: ZTINKZJUGKTDNV-UHFFFAOYSA-N
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Description

tert-butyl7-[imino(methyl)oxo-lambda6-sulfanyl]-5-azaspiro[34]octane-5-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

The synthesis of tert-butyl 7-(methylsulfonimidoyl)-5-azaspiro[3.4]octane-5-carboxylate involves multiple steps, typically starting with the formation of the spirocyclic core. The reaction conditions often include the use of strong bases and specific solvents to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.

Chemical Reactions Analysis

tert-butyl7-[imino(methyl)oxo-lambda6-sulfanyl]-5-azaspiro[3.4]octane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonimidoyl group.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 7-(methylsulfonimidoyl)-5-azaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets. The sulfonimidoyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The spirocyclic structure may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include:

These compounds share the spirocyclic core but differ in their functional groups, which can significantly affect their chemical properties and applications. tert-butyl7-[imino(methyl)oxo-lambda6-sulfanyl]-5-azaspiro[3.4]octane-5-carboxylate is unique due to the presence of the sulfonimidoyl group, which imparts distinct reactivity and potential biological activity.

Properties

IUPAC Name

tert-butyl 7-(methylsulfonimidoyl)-5-azaspiro[3.4]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3S/c1-12(2,3)18-11(16)15-9-10(19(4,14)17)8-13(15)6-5-7-13/h10,14H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTINKZJUGKTDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC12CCC2)S(=N)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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